5-(Tributylstannyl)thiazole

Overview

Description

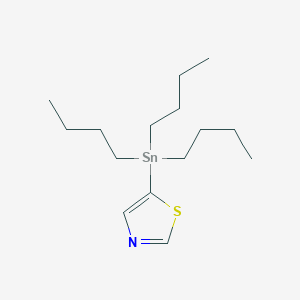

5-(Tributylstannyl)-1,3-thiazole: is an organotin compound that features a thiazole ring substituted with a tributylstannyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity, particularly in the context of organometallic chemistry and synthetic organic chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, in general, have been found to exhibit significant biological activity against various bacteria and pathogens . They are also known to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .

Mode of Action

Thiazole derivatives are known to disrupt the dynamic equilibrium of tubulin polymerization and depolymerization, blocking cell division at mitosis, leading to cell cycle arrest at metaphase, and eventually causing cell death . This disruption of tubulin dynamics is particularly detrimental to cancer cells, which are more frequently in the division phase than normal cells .

Biochemical Pathways

These include cell proliferation, cellular transport, intracellular trafficking, and angiogenesis . The disruption of these processes can lead to a range of downstream effects, including cell death.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille coupling reaction, where a halogenated thiazole reacts with tributylstannyl chloride in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a suitable solvent such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods: While specific industrial production methods for 5-(Tributylstannyl)-1,3-thiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Tributylstannyl)-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other substituents through cross-coupling reactions, such as the Stille coupling.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific examples involving 5-(Tributylstannyl)-1,3-thiazole are less common.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a thiazole derivative with a new substituent replacing the tributylstannyl group .

Scientific Research Applications

Chemistry: 5-(Tributylstannyl)-1,3-thiazole is used as a building block in organic synthesis, particularly in the formation of complex thiazole derivatives through cross-coupling reactions .

Biology and Medicine:

Industry: In the industrial context, 5-(Tributylstannyl)-1,3-thiazole can be used in the synthesis of materials with specific electronic or photophysical properties, such as organic semiconductors .

Comparison with Similar Compounds

5-(Tributylstannyl)-4-fluoropyrazole: Another organotin compound used in similar cross-coupling reactions.

2-(Tri-n-butylstannyl)oxazole: Used as a synthetic building block in Stille coupling reactions.

Uniqueness: 5-(Tributylstannyl)-1,3-thiazole is unique due to its thiazole ring, which imparts specific electronic properties and reactivity patterns that differ from other organotin compounds. This makes it particularly valuable in the synthesis of thiazole-based materials and compounds .

Biological Activity

5-(Tributylstannyl)thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides an in-depth review of its biological activity, including synthesis, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a thiazole ring substituted with a tributylstannyl group. This modification significantly influences its biological properties, particularly its interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with tributylstannyl halides. For instance, one method includes the use of dry tetrahydrofuran (THF) as a solvent in conjunction with palladium catalysts to facilitate the coupling reactions necessary for producing this compound .

Cytotoxicity and Antitumor Effects

Recent studies have evaluated the cytotoxic activity of thiazole derivatives, including this compound, against various cancer cell lines. The MTT assay has been widely used to determine the half-maximal inhibitory concentration (IC50) values:

| Compound | HepG-2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) |

|---|---|---|---|

| This compound | Not specified | Not specified | Not specified |

| Doxorubicin | 0.36 ± 0.04 | 0.49 ± 0.07 | 0.35 ± 0.03 |

While specific IC50 values for this compound were not provided in the literature, thiazole derivatives generally exhibit significant antitumor activity, suggesting potential efficacy in cancer treatment .

Thiazoles are known to exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Some studies suggest that thiazole derivatives can inhibit purine metabolizing enzymes such as S-adenosylhomocysteine hydrolase (SAHase), which may contribute to their antitumor effects .

- Antimicrobial Activity : Thiazole compounds have shown antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of specific functional groups in the thiazole structure can enhance this activity .

Toxicological Profile

Despite their potential therapeutic benefits, this compound and related compounds exhibit notable toxicity:

- Acute Toxicity : The compound is classified as toxic if swallowed and harmful upon skin contact. It can cause severe eye irritation and is very toxic to aquatic life .

- Safety Precautions : Handling requires protective measures due to its hazardous nature, emphasizing the need for caution in laboratory settings .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives:

- Antitumor Studies : In vitro studies have highlighted that certain thiazole derivatives possess strong cytotoxic properties against cancer cell lines such as HepG-2 and MCF-7. These findings indicate that structural modifications can significantly enhance their effectiveness .

- Antimicrobial Efficacy : Thiazoles have been evaluated for their antimicrobial properties against various strains of bacteria and fungi. For example, modifications at specific positions on the thiazole ring have been shown to improve activity against resistant strains .

Properties

IUPAC Name |

tributyl(1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWNSHUNTJWVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376847 | |

| Record name | 5-(Tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157025-33-7 | |

| Record name | 5-(Tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.